5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine is a compound characterized by the presence of trifluoromethyl groups attached to both the pyridine and phenyl rings. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine typically involves the introduction of trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho or para to the trifluoromethyl groups. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors by increasing hydrophobic interactions and altering the electronic environment of the binding site. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds to 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine include:
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups on the phenyl ring but may differ in the heterocyclic ring attached.
Trifluoromethylpyridines: Compounds with trifluoromethyl groups attached to the pyridine ring but lacking the phenyl ring substitution.
Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to a benzene ring without additional heterocyclic structures.
The uniqueness of this compound lies in its dual trifluoromethyl substitution on both the pyridine and phenyl rings, which can significantly influence its reactivity and applications .
Properties
CAS No. |
370878-56-1 |
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Molecular Formula |
C13H7F6N |
Molecular Weight |
291.19 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-3-1-2-8(6-9)11-5-4-10(7-20-11)13(17,18)19/h1-7H |
InChI Key |
RTEQSCVHPJOKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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